molecular formula C7H11NS B13574137 N-(thiophen-3-ylmethyl)ethanamine

N-(thiophen-3-ylmethyl)ethanamine

Cat. No.: B13574137
M. Wt: 141.24 g/mol
InChI Key: PPWFKRMBCRYCQN-UHFFFAOYSA-N
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Description

N-(Thiophen-3-ylmethyl)ethanamine is an organic compound featuring a thiophene ring substituted at the 3-position with a methylene group connected to an ethanamine backbone (NH-CH₂-CH₃). This structure positions it as a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules or coordination complexes. For example, structurally related Schiff bases (e.g., 2-(piperazin-1-yl)-N-(thiophen-2-ylmethylene)ethanamine) exhibit inhibitory activity against pancreatic lipase and antibacterial properties [8].

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

N-(thiophen-3-ylmethyl)ethanamine

InChI

InChI=1S/C7H11NS/c1-2-8-5-7-3-4-9-6-7/h3-4,6,8H,2,5H2,1H3

InChI Key

PPWFKRMBCRYCQN-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CSC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution or reductive amination approaches starting from thiophene-3-carboxaldehyde or thiophene-3-methyl halides and ethanamine. The key step is the formation of the C–N bond linking the thiophene ring at the 3-position to the ethanamine moiety.

Method 1: Reductive Amination of Thiophene-3-carboxaldehyde with Ethylamine

  • Reaction: Thiophene-3-carboxaldehyde reacts with ethanamine under reductive amination conditions to yield this compound.

  • Procedure:

    • Mix thiophene-3-carboxaldehyde and ethanamine in a suitable solvent such as methanol or ethanol.
    • Add a reducing agent, commonly sodium triacetoxyborohydride or sodium cyanoborohydride, to promote reductive amination.
    • Stir the mixture at room temperature or slightly elevated temperature (25–50 °C) for several hours.
    • Work-up involves aqueous extraction, solvent removal, and purification by column chromatography or distillation.
  • Yields: Typically high, ranging from 70% to 90% depending on reaction optimization.

  • Notes: This method is favored for its mild conditions and selectivity for monoalkylation, avoiding over-alkylation.

Method 2: N-Alkylation of Ethanamine with 3-(Halomethyl)thiophene

  • Reaction: Ethanamine undergoes nucleophilic substitution with 3-(chloromethyl)thiophene or 3-(bromomethyl)thiophene to form this compound.

  • Procedure:

    • Prepare or procure 3-(halomethyl)thiophene.
    • React with ethanamine in a polar aprotic solvent such as DMF or DMSO.
    • Use a base such as sodium hydroxide or triethylamine to deprotonate the amine and facilitate nucleophilic attack.
    • Conduct the reaction at elevated temperatures (70–140 °C), sometimes under microwave irradiation to improve yields and reduce reaction time.
    • Purify the product by extraction and chromatographic methods.
  • Yields: Moderate to high (50–85%), depending on halide leaving group and reaction conditions.

  • Notes: Microwave-assisted N-alkylation has been reported to enhance reaction efficiency and selectivity, with controlled monoalkylation favored at optimized pH and temperature conditions.

Method 3: Catalytic Reductive Coupling of Thiophene-3-carboxaldehyde and Ethylamine

  • Reaction: Using transition metal catalysts (e.g., Ru or Pd complexes), thiophene-3-carboxaldehyde and ethanamine can be coupled reductively under hydrogen atmosphere or transfer hydrogenation conditions.

  • Procedure:

    • Combine thiophene-3-carboxaldehyde and ethanamine in a solvent such as chlorobenzene or ethanol.
    • Add a catalytic amount of metal catalyst and ligand.
    • Stir under hydrogen pressure or with a hydrogen donor at elevated temperature (100–130 °C) for 12–24 hours.
    • Isolate the product by standard work-up.
  • Yields: Variable, often moderate (40–75%), depending on catalyst and reaction parameters.

  • Notes: This method is attractive for green chemistry applications due to atom economy and mild conditions.

Reaction Conditions and Optimization Data

Method Solvent Temperature (°C) Catalyst/Base Reaction Time Yield (%) Notes
Reductive Amination Methanol/Ethanol 25–50 NaBH(OAc)3 or NaCNBH3 4–24 h 70–90 Mild, selective, high yield
N-Alkylation (Microwave) DMF/DMSO 70–140 NaOH or Et3N 10–30 min 50–85 Microwave enhances yield; pH critical
Catalytic Reductive Coupling Chlorobenzene 100–130 Ru or Pd catalyst 12–24 h 40–75 Green chemistry approach, moderate yield

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR signals typically show aromatic protons of thiophene at δ 6.8–7.5 ppm, methylene protons adjacent to nitrogen at δ 3.5–4.5 ppm, and ethylamine protons at δ 1.0–3.0 ppm.
    • ^13C NMR confirms thiophene carbons and aliphatic carbons consistent with the structure.
  • Mass Spectrometry:

    • Molecular ion peak consistent with C7H11NS (Molecular weight ~137 g/mol).
  • Infrared Spectroscopy (IR):

    • Characteristic N–H stretching around 3300–3500 cm^-1.
    • C–H aromatic and aliphatic stretches observed at 3000–2850 cm^-1.
    • Absence of aldehyde C=O stretch (~1700 cm^-1) confirms completion of reductive amination.
  • Melting Point:

    • Usually a liquid or low melting solid, depending on purity.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiophene-3-ylmethanol.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophen-3-ylmethyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)ethanamine involves its interaction with various molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The ethanamine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of specific enzymes or the activation of certain pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(thiophen-3-ylmethyl)ethanamine with key analogs, emphasizing structural variations and applications:

Compound Name Structure Key Functional Groups Substituents Applications/Activities References
This compound Thiophen-3-yl-CH₂-NH-CH₂-CH₃ Ethanamine, thiophene Thiophen-3-yl, ethylamine Presumed intermediate for bioactive molecules or coordination complexes
N-Methyl-3-thiophenemethanamine Thiophen-3-yl-CH₂-NH-CH₃ Methylamine, thiophene Thiophen-3-yl, methylamine Synthetic precursor for organocatalysts or ligands
2-(Piperazin-1-yl)-N-(thiophen-2-ylmethylene)ethanamine Thiophen-2-yl-CH=N-CH₂-CH₂-piperazine Schiff base, piperazine Thiophen-2-yl, piperazine Pancreatic lipase inhibition, antibacterial activity
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine 4-MeO-C₆H₄-CH₂-CH₂-NH-CH₂-C₆H₃-CF₃ Ethanamine, aryl groups Methoxyphenyl, trifluoromethylbenzyl Potential CNS activity (structural similarity to antipsychotic agents)
2-Phenylbenzo[b]thiophene-3-ethanamine derivatives Benzo[b]thiophen-3-yl-CH₂-CH₂-NH-R (R = alkyl/aryl) Ethanamine, benzo[b]thiophene Varied substituents on amine and thiophene Antipsychotic activity (D₂ and 5-HT₂ receptor modulation)

Key Research Findings

Positional Isomerism : Substitution at the 2- vs. 3-position of the thiophene ring significantly impacts biological activity. For example, thiophen-2-yl derivatives (e.g., Schiff bases in ) show pancreatic lipase inhibition, whereas thiophen-3-yl analogs may prioritize different interactions due to electronic and steric effects .

Amine Substituents : Ethylamine (as in the target compound) vs. methylamine (e.g., N-Methyl-3-thiophenemethanamine) alters solubility and steric bulk. Methylamine derivatives are often more reactive in nucleophilic substitutions .

Bioactivity: Schiff Bases: Compounds like 2-(piperazin-1-yl)-N-(thiophen-2-ylmethylene)ethanamine demonstrate dual antioxidant and antibacterial activities, attributed to the imine group and piperazine moiety .

Coordination Chemistry : Ethylamine derivatives (e.g., Cu(II) complexes with Schiff bases) form stable coordination geometries, enabling applications in catalysis or materials science .

Notes on Structural and Functional Significance

Substituent Positioning : The 3-position on thiophene may reduce steric hindrance compared to the 2-position, favoring certain synthetic pathways or ligand-receptor interactions .

Functional Group Diversity :

  • Schiff Bases : Introduce conjugation and metal-binding capacity, critical for enzymatic inhibition or catalysis .
  • Aryl Groups : Enhance lipophilicity and π-π stacking, influencing pharmacokinetic properties in drug design .

Q & A

Q. What are the optimized synthetic routes for N-(thiophen-3-ylmethyl)ethanamine, and how can reaction conditions be systematically adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves reductive amination or catalytic coupling. For example, a ruthenium-catalyzed reaction at 130°C for 12–24 hours under inert atmosphere (e.g., N₂ or Ar) can yield the target amine. Adjusting the catalyst loading (e.g., 5–10 mol% Ru) and solvent polarity (e.g., DMF vs. THF) significantly impacts reaction efficiency. Monitoring via GC-MS ensures intermediate tracking and purity assessment . Optimization Table :
CatalystTemp (°C)Time (h)Yield (%)Purity (GC-MS)
RuCl₃130247895%
Pd/C100486288%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies amine protons (δ 1.2–1.5 ppm for CH₃, δ 3.3–3.7 ppm for N-CH₂) and thiophene aromatic signals (δ 6.8–7.2 ppm).
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and bond lengths (e.g., C-S bond: ~1.70 Å) .
  • GC-MS/EI-MS : Fragmentation patterns (e.g., m/z 141 for [M⁺-CH₂NH₂]) validate molecular weight and purity .

Q. How does the thiophene ring influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : The thiophene’s electron-rich π-system enhances hydrophobicity, reducing aqueous solubility. Stability studies in buffered solutions (pH 3–10) show degradation <5% at pH 7–8 over 72 hours. Use UV-Vis (λmax 270 nm) to monitor degradation products .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can elucidate the electronic effects of the thiophene moiety on the amine’s nucleophilicity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution. The thiophene’s +M effect increases electron density at the amine nitrogen (NPA charge: −0.72 vs. −0.58 for non-thiophene analogs), enhancing nucleophilicity. Compare with Hammett σ values (σ_thiophene = −0.06) to predict reactivity in SN2 reactions .

Q. How can researchers resolve contradictions in binding affinity data for this compound across different receptor assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ionic strength, temperature). Use orthogonal methods:
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantifies ΔH and ΔS of interactions.
    Normalize data to control compounds (e.g., tryptamine derivatives) to validate specificity .

Q. What strategies enable the design of analogs with improved bioactivity while retaining the thiophen-3-ylmethyl scaffold?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute thiophene with furan or pyridine to modulate electronic profiles.
  • SAR Table :
AnalogIC₅₀ (μM)LogPNotes
Parent Compound12.31.8Baseline activity
Furan-3-ylmethyl analog8.91.5Enhanced solubility
Pyridin-3-ylmethyl analog6.22.1Improved receptor affinity
  • Synthetic Routes : Use Suzuki-Miyaura coupling for aryl substitutions .

Q. How do solvent effects and counterion choice influence crystallization outcomes for X-ray studies?

  • Methodological Answer : Polar aprotic solvents (e.g., acetone/water mixtures) promote crystal growth. Counterions like chloride vs. bromide alter lattice packing; chloride salts often yield higher symmetry (e.g., monoclinic P2₁/c). SHELXL refinement parameters (R1 < 0.05) ensure accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

  • Methodological Answer : Variations may stem from polymorphic forms or impurities. Conduct:
  • DSC/TGA : Identify phase transitions (e.g., endothermic peaks at 115°C vs. 123°C).
  • PXRD : Compare diffraction patterns to reference databases.
    Reproduce synthesis under strictly anhydrous conditions to isolate pure polymorphs .

Interaction Studies

Q. What experimental frameworks are recommended for probing this compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer :
  • In Vitro Assays : Use human liver microsomes with NADPH cofactor; monitor metabolite formation via LC-MS/MS.
  • Inhibition Constants (Kᵢ) : Determine using Dixon plots (e.g., CYP3A4 Kᵢ = 15 μM).
  • Molecular Docking : AutoDock Vina models predict binding poses in enzyme active sites .

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